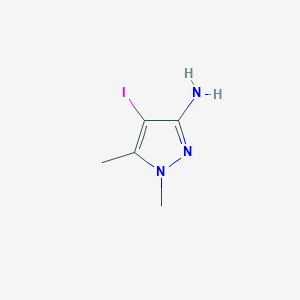

4-Iodo-1,5-dimethyl-1h-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8IN3/c1-3-4(6)5(7)8-9(3)2/h1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYYXFUCKQYOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 1,5 Dimethyl 1h Pyrazol 3 Amine

Strategies for Pyrazole (B372694) Ring Construction and Formation

The formation of the 1,5-dimethyl-1H-pyrazol-3-amine core is the foundational step. This can be accomplished through several strategic pathways, ranging from traditional condensation reactions to modern catalytic and multicomponent strategies.

Classical Cyclization Approaches in Pyrazole Synthesis

The most traditional and widely utilized method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov This approach has been a cornerstone of heterocyclic chemistry since its discovery in 1883. nih.gov

For the synthesis of the 1,5-dimethyl-1H-pyrazol-3-amine backbone, the logical precursors for a Knorr-type synthesis would be a derivative of acetoacetamide (B46550) and methylhydrazine. The reaction proceeds via the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The primary challenge in this approach is often controlling the regioselectivity when an unsymmetrical dicarbonyl compound and a substituted hydrazine are used, which can lead to a mixture of isomers. nih.gov

Table 1: Classical Knorr Synthesis for Pyrazole Formation

| Reactant 1 | Reactant 2 | General Product | Key Features |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Substituted Pyrazole | Robust and widely used method. nih.govresearchgate.net |

| Potential for regioisomeric mixtures. nih.gov |

Contemporary Catalytic Methods for Pyrazole Ring Formation

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and environmental footprint of pyrazole synthesis. These methods often employ transition metals to facilitate the ring-forming reactions under milder conditions.

Catalysts based on palladium, copper, rhodium, and silver have been successfully employed. nih.govorganic-chemistry.orgmdpi.com For instance, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a pathway to highly substituted pyrazoles through a cascade reaction involving C-N bond cleavage and intramolecular cyclization. organic-chemistry.org Copper-catalyzed condensation reactions can also yield pyrazoles efficiently at room temperature without the need for acidic conditions. organic-chemistry.org These catalytic approaches can offer superior regioselectivity compared to classical methods, which is crucial for the synthesis of a specific isomer like 1,5-dimethyl-1H-pyrazol-3-amine. nih.govmdpi.com

Multicomponent Reaction Strategies for Pyrazole Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. beilstein-journals.orglongdom.org This approach is valued for its operational simplicity, reduction of waste, and ability to rapidly generate molecular complexity. longdom.orgnih.gov

Several MCRs have been developed for pyrazole synthesis. beilstein-journals.orgrsc.org A general strategy that could be adapted for the 1,5-dimethyl-1H-pyrazol-3-amine core might involve the one-pot reaction of a β-ketoester, methylhydrazine, and a nitrogen source. For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines, often catalyzed by a Lewis acid, can produce polysubstituted pyrazoles. beilstein-journals.org Another approach involves the iodine-mediated reaction of phenylhydrazine (B124118) hydrochloride and 3-aminocrotononitrile, where iodine acts as both a Lewis acid and an oxidant. rsc.org The modularity of MCRs allows for diverse substitution patterns on the pyrazole ring, making it a powerful tool for building libraries of related compounds. beilstein-journals.org

Regioselective Functionalization at the Pyrazole Core

Once the 1,5-dimethyl-1H-pyrazol-3-amine nucleus is formed, the next critical step is the introduction of the iodine atom at the C-4 position. The existing electron-donating amino and methyl groups on the pyrazole ring increase the nucleophilicity of the C-4 position, making it the preferred site for electrophilic substitution. researchgate.net

Introduction of the C-4 Iodine Substituent

The direct iodination of the pyrazole ring is the most straightforward method for installing the iodine substituent. This is typically achieved using an electrophilic iodine source that attacks the electron-rich C-4 position.

Direct Halogenation Protocols

Various protocols have been developed for the efficient and regioselective iodination of pyrazoles. These methods often utilize mild reagents and conditions to achieve high yields of the desired 4-iodopyrazole (B32481).

N-halosuccinimides under Ultrasound: The use of N-halosuccinimides (NXS), particularly N-Iodosuccinimide (NIS), is a well-established method for the direct C-H halogenation of pyrazoles. researchgate.netbeilstein-archives.org This protocol is advantageous due to the use of stable and safe halogenating reagents, often proceeding at room temperature with high efficiency. beilstein-archives.org The reaction provides a metal-free pathway to 4-halogenated pyrazoles in moderate to excellent yields. researchgate.netbeilstein-archives.org To enhance reaction rates and align with green chemistry principles, ultrasound irradiation can be employed. Ultrasound-assisted synthesis has been shown to reduce reaction times and energy consumption in the formation of heterocyclic compounds, including pyrazoles. nih.govresearchgate.netasianpubs.org

KIO₃/(PhSe)₂ System: A novel and efficient method for the direct iodination of the C-4 position of pyrazoles involves using potassium iodate (B108269) (KIO₃) as the iodinating agent with a diphenyl diselenide ((PhSe)₂) catalyst under acidic conditions. nih.govresearchgate.net This system can even be used for the iodination of pyrazole rings that are generated in situ. nih.govresearchgate.net This protocol provides a convenient and effective route to 4-iodo-1-aryl-1H-pyrazoles, which are valuable intermediates for further chemical transformations. nih.govnih.gov

Table 2: Comparison of Direct C-4 Iodination Protocols for Pyrazoles

| Method | Reagents | Conditions | Advantages | Citations |

|---|---|---|---|---|

| N-Iodosuccinimide | NIS, Substituted Pyrazole | Room Temperature, optional ultrasound | Metal-free, mild conditions, safe reagent, green chemistry application with ultrasound. | researchgate.netbeilstein-archives.orgresearchgate.net |

Electrophilic Iodination Mechanistic Considerations

The introduction of an iodine atom at the C-4 position of the 1,5-dimethyl-1H-pyrazol-3-amine precursor is achieved via electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, and the presence of activating groups—an amino group at C-3 and two methyl groups at N-1 and C-5—further increases the electron density of the ring, particularly at the C-4 position. This makes the C-4 carbon highly susceptible to attack by an electrophilic iodine species.

The mechanism proceeds through the generation of an electrophilic iodine cation (or a polarized iodine molecule) which is then attacked by the nucleophilic C-4 position of the pyrazole ring. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the pyrazole ring system. The final step involves the deprotonation of the C-4 position by a weak base, which restores the aromaticity of the pyrazole ring and yields the 4-iodo-substituted product.

Various reagents can be employed for this transformation. While molecular iodine (I₂) itself is a weak electrophile, its reactivity can be enhanced by the presence of an oxidizing agent, such as hydrogen peroxide or ceric ammonium (B1175870) nitrate (B79036) (CAN), which facilitates the formation of a more potent electrophilic species. researchgate.netresearchgate.net Alternative and often more efficient iodinating agents include N-iodosuccinimide (NIS), typically used with an acid catalyst, and iodine monochloride (ICl). organic-chemistry.orgresearchgate.net The choice of reagent can be critical for achieving high regioselectivity and yield. For instance, a method using potassium iodate (KIO₃) as the iodinating agent in the presence of a catalyst under acidic conditions has been reported for the direct iodination of the C-4 position of pyrazole rings. researchgate.net Another approach involves using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which can be activated by a disulfide catalyst. organic-chemistry.org

Table 1: Common Reagent Systems for Electrophilic Iodination of Pyrazoles

| Reagent System | Description | Reference |

|---|---|---|

| I₂ / H₂O₂ | A green chemistry approach where hydrogen peroxide acts as a benign oxidant, with water as the only by-product. | researchgate.net |

| N-Iodosuccinimide (NIS) / Acid Catalyst | A mild and effective method for iodinating electron-rich arenes, including pyrazoles. organic-chemistry.org | organic-chemistry.org |

| Iodine Monochloride (ICl) | A reactive iodinating agent used for preparing iodopyrazoles. researchgate.net | researchgate.net |

| KI / KIO₃ / H₂SO₄ | Generates hypoiodous acid (HOI) in situ, which is a highly effective iodinating agent. mdpi.com | mdpi.com |

Installation of N-1 Methyl and C-5 Methyl Groups

The substitution pattern of the target molecule requires the specific placement of methyl groups at the N-1 and C-5 positions of the pyrazole ring. These installations are typically addressed through strategic precursor selection and specific alkylation reactions.

N-Alkylation Strategies for 1-Methyl Pyrazole Formation

The introduction of the N-1 methyl group is a critical step that defines the regiochemistry of the final product. For an unsymmetrical pyrazole, direct alkylation can often lead to a mixture of N-1 and N-2 alkylated isomers. semanticscholar.org However, in the synthesis of 4-Iodo-1,5-dimethyl-1H-pyrazol-3-amine, this challenge is typically circumvented by using a methylated hydrazine precursor during the initial ring formation. The use of methylhydrazine in the condensation reaction directly and unambiguously installs the methyl group at the N-1 position.

Alternatively, if starting from a pre-formed N-H pyrazole, several N-alkylation methods are available.

Classical N-Alkylation: This is the most traditional method, involving the deprotonation of the pyrazole nitrogen with a strong base, such as sodium hydride (NaH), followed by nucleophilic attack on an electrophilic methyl source like methyl iodide or dimethyl sulfate. mdpi.com A synthesis for a related compound, 4-Iodo-1,3,5-trimethyl-1H-pyrazole, utilizes this exact approach, treating the N-H pyrazole with sodium hydride and then methyl iodide. chemicalbook.com

Acid-Catalyzed Alkylation: Newer methods have been developed that avoid the use of strong bases. One such strategy employs trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst to achieve N-alkylation under milder conditions. semanticscholar.orgmdpi.com

Catalytic Methods: Gas-phase N-alkylation using methanol (B129727) over solid acid catalysts like crystalline aluminosilicates (zeolites) has also been patented as an industrial method for producing N-methylpyrazoles. google.comgoogle.com

Enzymatic Alkylation: For highly selective transformations, biocatalytic methods using engineered enzymes have been developed to transfer alkyl groups to the pyrazole nitrogen with exceptional regioselectivity. nih.gov

Table 2: Selected N-Alkylation Strategies for Pyrazoles

| Method | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Classical Alkylation | Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | Anhydrous solvent (e.g., THF) | Widely used, high-yielding. | mdpi.comchemicalbook.com |

| Acid-Catalyzed Alkylation | Trichloroacetimidate, Brønsted Acid (e.g., CSA) | Organic solvent | Avoids strong bases, mild conditions. | semanticscholar.orgmdpi.com |

| Gas-Phase Catalysis | Alcohol (e.g., Methanol), Zeolite Catalyst | High temperature, continuous flow | Suitable for industrial scale. | google.comgoogle.com |

Methodologies for C-5 Methyl Group Introduction

Unlike the N-1 methyl group, which can be added after the ring is formed, the C-5 methyl group is almost exclusively incorporated during the construction of the pyrazole heterocycle itself. This is achieved by selecting an appropriate acyclic precursor that already contains the required carbon skeleton.

The most common and classic method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine. beilstein-journals.org To introduce a methyl group at the C-5 position of the resulting pyrazole, the 1,3-dicarbonyl precursor must have a methyl group at the C-3 position (which corresponds to the C-5 position of the pyrazole). For the synthesis of a 3-amino-5-methylpyrazole, the ideal precursor is acetoacetonitrile (3-oxobutanenitrile). The reaction of acetoacetonitrile with a hydrazine derivative leads to the formation of the pyrazole ring with a methyl group at C-5 and an amino group at C-3. chim.it

Derivatization Pathways to Introduce the C-3 Amino Functionality

The C-3 amino group is a key functional handle and is fundamental to the identity of the target compound. Its introduction is a cornerstone of the synthetic strategy.

Amination Routes Leading to Pyrazol-3-amines

The most prevalent and efficient method for synthesizing 3-aminopyrazoles is not through the amination of a pre-existing pyrazole ring, but rather by constructing the ring with the amino group already in place. This is accomplished through the condensation of hydrazines with 1,3-dielectrophilic compounds where one of the electrophilic groups is a nitrile. chim.it

From β-Ketonitriles: This is one of the most common methods for synthesizing 3(5)-aminopyrazoles. chim.itarkat-usa.org The reaction proceeds via an initial nucleophilic attack of the hydrazine onto the ketone carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, leading to cyclization. Subsequent tautomerization yields the aromatic 3-aminopyrazole (B16455) ring system. chim.it

From α,β-Unsaturated Nitriles: An alternative major route involves the condensation of α,β-unsaturated nitriles (which possess a leaving group at the β-position) with hydrazines. chim.itarkat-usa.org The reaction mechanism involves a Michael addition of the hydrazine followed by cyclization and elimination of the leaving group to afford the aminopyrazole.

Precursor Design and Chemical Transformation Pathways

The synthesis of the key precursor, 1,5-dimethyl-1H-pyrazol-3-amine , is designed as follows:

Selection of Acyclic Precursors: The required components are methylhydrazine (to provide N-1 and its methyl group) and acetoacetonitrile (3-oxobutanenitrile). Acetoacetonitrile provides the carbon backbone, the C-5 methyl group, and the C-3 amino functionality (via its nitrile group). chim.it

Cyclocondensation Reaction: The reaction between methylhydrazine and acetoacetonitrile is a classic example of heterocycle formation. The more nucleophilic nitrogen of methylhydrazine attacks the ketone, and subsequent cyclization onto the nitrile group forms the pyrazole ring with the desired substituents already in place. chim.it

Once the 1,5-dimethyl-1H-pyrazol-3-amine precursor is synthesized and purified, the final chemical transformation is the regioselective iodination at the C-4 position as described in section 2.2.1.2. The electron-donating nature of the amino and methyl substituents strongly directs the incoming electrophilic iodine to this position, leading to the final target compound. This multi-step pathway, which builds the core structure first and performs the halogenation last, is a robust and efficient strategy for accessing this and related substituted pyrazoles.

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of complex molecules like this compound can be strategically planned using either convergent or divergent approaches. These strategies offer different advantages in terms of efficiency, flexibility, and the ability to generate chemical libraries.

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach is less common as the core pyrazole ring is typically constructed and then functionalized. However, one could envision a scenario where a pre-functionalized hydrazine derivative is condensed with a β-dicarbonyl compound to form the substituted pyrazole ring directly.

A divergent synthesis is a more applicable strategy for this target molecule and its analogues. nih.gov This approach starts from a common intermediate that is then elaborated into a variety of related compounds through different reaction pathways. In the context of this compound, the precursor 1,5-dimethyl-1H-pyrazol-3-amine would serve as the key intermediate. From this single compound, a diverse library of C4-functionalized pyrazoles can be generated.

For example, starting with 1,5-dimethyl-1H-pyrazol-3-amine, various electrophilic substitution reactions can be performed at the C4 position.

Figure 1: Divergent Synthesis from a Common Pyrazole Intermediate

This divergent strategy is highly efficient for creating a series of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry or for materials science applications. The ability to introduce different halogens or other functional groups at the C4 position allows for the fine-tuning of the molecule's properties.

Sustainable and Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be effectively applied to the synthesis of this compound and other pyrazole derivatives. beilstein-journals.orgthieme-connect.com

Table 2: Application of Green Chemistry Principles to Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis |

| Use of Safer Solvents | Utilizing water or ethanol (B145695) as reaction solvents instead of chlorinated hydrocarbons like dichloromethane (B109758) is a key green strategy. thieme-connect.com Aqueous-based syntheses of pyrazoles are increasingly being developed. |

| Energy Efficiency | Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. tandfonline.commdpi.comdergipark.org.trdergipark.org.tracs.org It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions, thereby saving energy. |

| Catalysis | Employing catalytic amounts of reagents is preferable to stoichiometric ones. For instance, using a catalytic amount of an acid for the NIS iodination is a greener approach. Furthermore, catalyst-free syntheses of pyrazoles, where the reaction is driven by heat or microwave irradiation without any added catalyst, represent an ideal green scenario. beilstein-journals.orgnih.govrsc.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. While electrophilic iodination reactions have good atom economy, the initial synthesis of the pyrazole ring itself can be optimized. Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are highly atom-economical and are increasingly used for pyrazole synthesis. rsc.org |

| Waste Prevention | The use of recyclable catalysts and minimizing the use of protecting groups and purification steps contribute to waste prevention. Solvent-free reaction conditions, where the neat reactants are mixed, are also an excellent way to reduce waste. tandfonline.com |

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally benign, safer, and more efficient.

Chemical Reactivity and Advanced Derivatization Studies of 4 Iodo 1,5 Dimethyl 1h Pyrazol 3 Amine

Reactivity of the C-4 Carbon-Iodine Bond

The carbon-iodine bond on the pyrazole (B372694) ring is a key site for synthetic modification. The high polarizability and relative weakness of the C-I bond make it an excellent leaving group in a variety of transformations, particularly in metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The C-4 iodo group of the pyrazole serves as a versatile handle for forming new carbon-carbon bonds, a cornerstone of modern organic synthesis.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for creating aryl-aryl or aryl-vinyl bonds. Studies on various 4-iodopyrazoles demonstrate their successful coupling with boronic acids. For instance, the coupling of 4-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazoles with phenylboronic acid proceeds efficiently in the presence of a palladium catalyst like Pd(PPh₃)₄. youtube.com The reaction conditions are generally mild, often employing a base such as potassium phosphate (B84403) in a solvent mixture like dioxane and water. chim.it The direct coupling of unprotected N-H pyrazoles is also feasible, highlighting the robustness of this method for creating diverse 4-substituted pyrazoles. chim.it

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond between the 4-iodopyrazole (B32481) and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes. researchgate.netsfu-kras.ru Research on 4-iodo-1H-pyrazoles shows that they readily couple with various alkynes, such as phenylacetylene, under standard Sonogashira conditions. youtube.com These reactions are valuable for synthesizing alkynylpyrazoles, which are important intermediates for more complex heterocyclic systems. google.com Copper-free Sonogashira protocols have also been developed, offering an alternative under milder, aerobic conditions. researchgate.net

Heck Reaction: The Heck reaction facilitates the substitution of the iodine atom with an alkene, forming a new C-C bond and introducing a vinyl group at the C-4 position. nih.gov The reaction of 1-protected-4-iodo-1H-pyrazoles with alkenes like methyl acrylate (B77674) has been shown to proceed in high yields using a palladium acetate (B1210297) catalyst and a suitable phosphine (B1218219) ligand. google.com The choice of the N-1 protecting group and the ligand can be crucial for optimizing the reaction's efficiency. google.com

Interactive Table: Representative Transition-Metal-Catalyzed Cross-Coupling Reactions of 4-Iodopyrazole Analogs

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 4-Phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 56% | youtube.com |

| Sonogashira | 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, THF | 4-(Phenylethynyl)-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 71% | youtube.com |

| Heck | 1-Trityl-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)₂, P(OEt)₃, Et₃N, DMF | Methyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | 95% | google.com |

| C-O Coupling | 4-Iodo-1-trityl-1H-pyrazole | Allyl alcohol | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, tBuOK | 4-(Allyloxy)-1-trityl-1H-pyrazole | 88% | libretexts.org |

Nucleophilic Displacement and Substitution Reactions at C-4

While less common than cross-coupling, the iodine at C-4 can undergo nucleophilic substitution, particularly with the aid of a copper catalyst. Copper-catalyzed C-O coupling reactions have been successfully used to synthesize 4-alkoxypyrazoles from 4-iodopyrazoles. libretexts.org These reactions typically involve treating the iodopyrazole with an alcohol in the presence of a copper(I) source (e.g., CuI), a ligand, and a base. libretexts.org This method provides a direct route to C4-O functionalization, which can be challenging to achieve through other means.

Reductive Dehalogenation and Hydrogenation Pathways

The carbon-iodine bond can be removed through reductive dehalogenation, replacing the iodine atom with a hydrogen atom. This can be achieved using various reducing agents or through catalytic hydrogenation. Catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C) with a hydrogen source, is a standard method for reducing halides. youtube.comlibretexts.orgresearchgate.net This process involves the adsorption of the molecule onto the catalyst surface, followed by the transfer of hydrogen atoms. researchgate.net While specific examples for 4-iodo-1,5-dimethyl-1H-pyrazol-3-amine are not detailed in the available literature, the methodology is broadly applicable to aryl iodides. This transformation is useful for synthesizing the corresponding 1,5-dimethyl-1H-pyrazol-3-amine from the 4-iodo derivative.

Transformations of the C-3 Amino Group

The C-3 amino group is a versatile nucleophilic center that readily participates in a wide array of chemical transformations, allowing for extensive derivatization of the pyrazole core.

Acylation, Sulfonylation, and Alkylation Reactions of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the C-3 amino group makes it highly reactive towards electrophiles.

Acylation: The amino group can be easily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in modifying the electronic and steric properties of the molecule. Studies on various aminopyrazoles have shown that these reactions proceed efficiently, often under basic conditions or simply by mixing the reagents. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. The synthesis of pyrazole-sulfonamides is a well-established transformation. sfu-kras.ruresearchgate.netnih.gov For example, 4-amino-3-aryl-5-methoxymethyl-1H-pyrazoles have been successfully sulfonylated at the amino group using p-acetamidobenzenesulfonyl chloride. sfu-kras.runih.gov

Alkylation: The amino group can also undergo alkylation, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. The reactivity is demonstrated in the synthesis of various N-alkylated aminopyrazole derivatives. arkat-usa.org

Interactive Table: Representative Reactions of the Pyrazole Amino Group

| Reaction Type | Pyrazole Substrate | Reagent | Product Type | Reference |

| Sulfonylation | 4-Amino-3-aryl-5-methoxymethyl-1H-pyrazoles | p-Acetamidobenzenesulfonyl chloride | N-(Pyrazol-4-yl)benzenesulfonamide | sfu-kras.runih.gov |

| Acylation | 5-Aminopyrazoles on solid support | Acyl chlorides | N-Acyl-5-aminopyrazoles | arkat-usa.org |

| Reaction with β-ketonitriles | 5-Aminopyrazoles | 1,3-Dielectrophiles | Pyrazolo[3,4-d]pyrimidines, Pyrazolo[3,4-b]pyridines | arkat-usa.org |

Diazotization and Subsequent Synthetic Manipulations (e.g., Sandmeyer-type reactions)

The primary amino group at the C-3 position can be converted into a diazonium salt, which is a highly versatile intermediate. google.com This is typically achieved by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. google.comnih.gov

Once formed, the pyrazolediazonium salt can undergo a variety of transformations, most notably Sandmeyer-type reactions. In these reactions, the diazonium group (a superb leaving group) is displaced by a nucleophile, often with copper(I) catalysis. This allows for the introduction of a wide range of substituents at the C-3 position, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups. This two-step sequence provides a powerful synthetic route to 3-substituted pyrazoles that may not be accessible through direct substitution methods.

Condensation and Imine Formation with Carbonyl Compounds

The primary amino group at the C3 position of this compound is expected to undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is a fundamental transformation for primary amines. libretexts.org The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, often under acid catalysis. libretexts.org

While no specific studies detailing the condensation of this compound with carbonyl compounds were identified in the performed search, the general mechanism is well-established. The reactivity would be influenced by the electronic nature of the pyrazole ring and the specific carbonyl compound used. The resulting imines are valuable intermediates, providing a platform for creating more complex molecular architectures and for the synthesis of novel ligand systems. acs.org For instance, pyrazole-based aldehydes are known to be converted into imines through reactions with substituted aromatic amines. acs.org

Table 1: Expected General Reaction for Imine Formation This table is based on general chemical principles, as no specific experimental data was found for the target compound.

| Reactant 1 | Reactant 2 (Example) | Product Class | Conditions (Typical) |

| This compound | Benzaldehyde | N-((4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)methylene)aniline (Imine) | Acid catalyst (e.g., acetic acid), solvent (e.g., ethanol), heat |

Oxidative Coupling Reactions Involving Pyrazol-3-amines

The amino group in aminopyrazoles is susceptible to oxidation, which can lead to the formation of new nitrogen-nitrogen bonds through oxidative coupling reactions. These reactions are a powerful tool for synthesizing azo compounds, which have applications as dyes, switches, and therapeutic agents. nih.gov

Specific research into the oxidative coupling of this compound was not found. However, a study on the oxidative dehydrogenative coupling of a closely related isomer, 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine , provides significant insight into this reactivity. nih.gov In this work, the pyrazol-5-amine undergoes a coupling reaction in the presence of an oxidant to form a symmetrical azo-bridged dimer. The reaction simultaneously installs both a C-I bond and an N=N bond. nih.gov This process highlights a novel strategy for creating highly functionalized heteroaromatic azo compounds. nih.govacs.org The reaction of various pyrazol-5-amines demonstrated that the process tolerates a range of substituents on the pyrazole ring. nih.gov

Table 2: Oxidative Dehydrogenative Coupling of a Pyrazol-5-amine Isomer Data from a study on the isomer 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine. nih.gov

| Starting Material | Product | Yield | Method |

| 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine | (E)-1,2-Bis(4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)diazene | 66% | I₂, K₂CO₃, aq. TBHP, EtOH, 50 °C |

Reactivity of the Pyrazole Nitrogen Atoms (N1 and N2) and Tautomeric Considerations

Further N-Functionalization and Quaternization (if applicable)

The pyrazole ring contains two nitrogen atoms. In this compound, the N1 position is already functionalized with a methyl group. This leaves the N2 "pyridine-like" nitrogen as a potential site for further reactions, such as alkylation or arylation, which would lead to the formation of a quaternary pyrazolium (B1228807) salt. nih.gov

Quaternization involves treating the heterocyclic amine with an alkylating agent, such as methyl iodide. This reaction introduces a permanent positive charge on the pyrazole ring, significantly altering its electronic properties and solubility. While the direct N-alkylation of pyrazoles is a well-known process for creating derivatives with diverse biological activities, no specific studies on the quaternization of this compound were found in the search results. nih.gov The success of such a reaction would depend on the nucleophilicity of the N2 nitrogen, which is influenced by the other substituents on the ring.

Tautomeric Equilibria and Their Impact on Pyrazole Reactivity

Tautomerism is a key characteristic of the pyrazole ring system that can influence reactivity. nih.gov The most common form is annular prototropic tautomerism, where a proton can reside on either N1 or N2. However, in this compound, the presence of a methyl group on the N1 nitrogen precludes this type of tautomerism. nih.gov

Another possibility is amino-imino tautomerism, involving the exocyclic amino group at the C3 position. This would create an equilibrium between the 3-amino form and a 3-imino tautomer within the pyrazole ring. However, studies on related 5-aminopyrazole systems have shown that the amino tautomer is generally the more stable form, and the molecule exists predominantly as the aminopyrazole rather than the imino/oxime form. nih.govacs.org Without specific experimental or computational data for this compound, it is presumed to exist primarily in the amino form, which dictates its characteristic reactions as a primary aromatic amine.

Exploration of Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful methods for constructing cyclic and heterocyclic systems. Pyrazole derivatives can participate in these reactions either as the diene or dienophile component, depending on their substitution pattern and the reaction partner. cdnsciencepub.comlibretexts.org For example, an N-heterocyclic carbene (NHC)-catalyzed cycloaddition between β-cyano-substituted α,β-unsaturated aldehydes and 3-methyl-1-phenyl-1H-pyrazole-5-amine has been reported to synthesize chiral nitriles. acs.org

However, a literature search did not yield any specific examples of this compound being used as a substrate in cycloaddition reactions. The electronic and steric properties conferred by the iodo and dimethyl substituents would be critical in determining its viability and selectivity in such transformations. Further research would be needed to explore its potential in [4+2], [3+2], or other cycloaddition paradigms.

Spectroscopic and Structural Elucidation of 4 Iodo 1,5 Dimethyl 1h Pyrazol 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Iodo-1,5-dimethyl-1H-pyrazol-3-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for unambiguous structural assignment.

¹H, ¹³C, and Heteronuclear NMR Data Analysis for Structural Assignment

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (N-CH₃ and C-CH₃) and the amine (NH₂) protons.

The N-methyl protons would likely appear as a singlet in the range of 3.5-4.0 ppm.

The C-methyl protons at position 5 would also be a singlet, expected to be further upfield, likely in the 2.2-2.6 ppm region.

The amine (NH₂) protons would present as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

There are no protons directly attached to the pyrazole (B372694) ring, so no signals are expected in the aromatic region for the ring itself.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton.

The C3 carbon , attached to the amine group, would be significantly deshielded.

The C4 carbon , bearing the iodine atom, would show a characteristic signal at a low field (upfield shift) due to the heavy atom effect of iodine. For comparison, the C4 carbon in 4-iodopyrazole (B32481) resonates at approximately 63.8 ppm. arkat-usa.org

The C5 carbon , attached to a methyl group, would be observed at a downfield position.

The two methyl carbons would appear in the upfield region of the spectrum.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| N1-CH₃ | 3.5 - 4.0 (s, 3H) | ~35-40 |

| C3-NH₂ | Variable (br s, 2H) | - |

| C3 | - | ~150-155 |

| C4 | - | ~60-70 |

| C5 | - | ~140-145 |

| C5-CH₃ | 2.2 - 2.6 (s, 3H) | ~10-15 |

| Note: These are predicted values based on known substituent effects and data from similar pyrazole structures. Actual experimental values may vary. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Elucidation

Two-dimensional NMR techniques are crucial for confirming the connectivity and spatial relationships within the molecule. nih.gov

COSY (Correlation Spectroscopy): As there are no vicinal protons on the pyrazole ring, the COSY spectrum would be simple, primarily showing no significant correlations for the main structure, which in itself is a useful piece of structural information.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals of the methyl groups to their directly attached carbon atoms, confirming the assignments made in the 1D spectra.

The N-methyl protons correlating to the C5 and C3 carbons of the pyrazole ring.

The C5-methyl protons correlating to the C5 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key expected NOE would be between the N-methyl protons and the C5-methyl protons, confirming their relative positions on the pyrazole ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Vibrational Mode Assignments of the Pyrazole Ring and Substituents

The IR and Raman spectra would be characterized by vibrations of the pyrazole ring and its substituents. researchgate.netnist.gov

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Description |

| N-H (amine) | 3400-3200 | Asymmetric and symmetric stretching |

| C-H (methyl) | 3000-2850 | Stretching vibrations |

| C=N (pyrazole ring) | 1620-1550 | Ring stretching |

| C=C (pyrazole ring) | 1550-1450 | Ring stretching |

| N-H (amine) | 1650-1580 | Scissoring (bending) |

| C-N | 1350-1250 | Stretching |

| C-I | 600-500 | Stretching |

| Note: This table presents typical ranges for the specified functional groups. |

The pyrazole ring itself has a set of characteristic stretching and bending vibrations. For the parent pyrazole, ring stretching modes are observed around 1508 cm⁻¹. researchgate.net Methyl group deformations would also be present.

Analysis of Intermolecular Interactions and Hydrogen Bonding via Vibrational Spectroscopy

The position and shape of the N-H stretching bands of the primary amine group would be sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonds of the N-H···N type are expected, which would lead to a broadening and a shift to lower wavenumbers of the N-H stretching bands compared to a dilute solution in a non-polar solvent. The presence of the iodine atom could also lead to intermolecular C-I···N interactions, which might subtly influence the vibrational modes of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The nominal molecular weight of this compound (C₅H₈IN₃) is 237 g/mol .

The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. For C₅H₈IN₃, the predicted monoisotopic mass is 236.9763 Da.

The fragmentation pattern in the mass spectrum would be characteristic. Key expected fragmentation pathways would include:

Loss of an iodine radical (I•), leading to a peak at m/z 110.

Loss of a methyl radical (CH₃•), resulting in a peak at m/z 222.

Cleavage of the pyrazole ring, leading to various smaller charged fragments.

Predicted mass spectrometry data for a related isomer, 4-iodo-1-methyl-1H-pyrazol-5-amine, shows a prominent [M+H]⁺ peak. uni.lu A similar result would be expected for the title compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For the compound this compound, the theoretical exact mass can be calculated from its molecular formula, C₅H₉IN₄.

Based on the isotopic masses of the constituent atoms (Carbon-12, Hydrogen-1, Iodine-127, and Nitrogen-14), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition. However, a review of the scientific literature did not yield specific experimental high-resolution mass spectrometry data for this compound. While HRMS data exists for related pyrazole structures, direct experimental confirmation for the title compound is not publicly available.

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉IN₄ |

| Molecular Weight | 252.06 g/mol |

Fragmentation Pathways and Elucidation of Structural Features

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides valuable information about a molecule's structural features through the analysis of its fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. By analyzing the masses of these fragments, it is possible to deduce the connectivity of the original molecule.

A detailed study of the fragmentation pathways of this compound would be expected to show initial cleavages such as the loss of the iodine atom, methyl groups, or parts of the pyrazole ring. However, specific experimental mass spectrometry studies detailing the fragmentation pathways for this compound have not been reported in the reviewed scientific literature. While fragmentation data for other pyrazole and tryptamine (B22526) derivatives are available, these cannot be directly extrapolated to the title compound. semanticscholar.org

X-ray Crystallography and Solid-State Structural Analysis

Molecular Conformation, Bond Lengths, and Bond Angles

An X-ray crystal structure of this compound would reveal the planarity of the pyrazole ring and the orientation of the iodo, dimethyl, and amine substituents. It would provide precise measurements of the carbon-iodine, carbon-nitrogen, nitrogen-nitrogen, and carbon-carbon bond lengths, as well as the internal bond angles of the pyrazole ring and the angles associated with the substituents.

Despite the importance of such data, a search of crystallographic databases and the scientific literature did not uncover a published crystal structure for this compound. While crystal structures for related compounds like 4-iodo-1H-pyrazole have been reported, this information does not allow for a direct and accurate description of the bond lengths and angles for the title compound. researchgate.netnih.gov

Table 2: Anticipated (but not experimentally determined) Bond and Angle Data from X-ray Crystallography

| Feature | Expected Data Type |

|---|---|

| Bond Lengths | |

| C-I | Ångströms (Å) |

| C-N (ring) | Ångströms (Å) |

| N-N (ring) | Ångströms (Å) |

| C-C (ring) | Ångströms (Å) |

| C-N (amine) | Ångströms (Å) |

| N-CH₃ | Ångströms (Å) |

| C-CH₃ | Ångströms (Å) |

| Bond Angles | |

| Angles within pyrazole ring | Degrees (°) |

| C-C-I | Degrees (°) |

| C-N-CH₃ | Degrees (°) |

Supramolecular Assembly and Intermolecular Interactions in the Crystal Lattice

In the solid state, molecules of this compound would be expected to pack in a specific arrangement, stabilized by various intermolecular forces. These could include hydrogen bonding involving the amine group (N-H···N or N-H···I), halogen bonding (C-I···N or C-I···I), and van der Waals interactions. The study of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Without an experimental crystal structure, the nature of the supramolecular assembly and the specific intermolecular interactions for this compound remain speculative. Studies on other pyrazole derivatives have revealed a variety of packing motifs, including catemers and trimers, often dictated by hydrogen bonding patterns. researchgate.net However, the specific arrangement for the title compound is not documented.

Table 3: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Potential Donor/Acceptor Atoms |

|---|---|

| Hydrogen Bonding | N-H (amine) as donor; N (pyrazole), I as acceptors |

| Halogen Bonding | C-I as donor; N (pyrazole), I as acceptors |

Computational and Theoretical Investigations of 4 Iodo 1,5 Dimethyl 1h Pyrazol 3 Amine

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in elucidating the fundamental properties of 4-Iodo-1,5-dimethyl-1H-pyrazol-3-amine.

Geometry Optimization, Conformational Analysis, and Energetic Stability

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. stackexchange.compsicode.orgyoutube.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. nih.govnih.gov

Table 1: Predicted Geometric Parameters for this compound (Exemplary Data)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| C3-N(amino) Bond Length | 1.37 Å |

| C4-I Bond Length | 2.10 Å |

| N1-C5 Bond Length | 1.35 Å |

| C3-C4-C5 Bond Angle | 105.2° |

| N1-N2-C3 Bond Angle | 111.5° |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual values would be derived from specific DFT calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.govnankai.edu.cn A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the amino group, which act as electron-donating centers. The LUMO, on the other hand, might have significant contributions from the pyrazole ring and potentially the iodine atom, which can act as an electron acceptor.

Natural Bond Orbital (NBO) analysis is a powerful tool to study charge distribution within the molecule. researchgate.net This analysis provides insights into the localization of electrons in bonds and lone pairs and can reveal the partial charges on each atom. The nitrogen atoms of the pyrazole ring and the amino group are expected to carry negative partial charges, while the carbon atoms and the iodine atom will have varying degrees of positive or negative charge depending on their bonding environment. rsc.org

Table 2: Predicted Electronic Properties of this compound (Exemplary Data)

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and based on general trends for similar compounds.

Electrostatic Potential Mapping and Prediction of Reactive Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.netwalisongo.ac.idproteopedia.org These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the amino group, making them primary sites for protonation and other electrophilic interactions. The iodine atom, due to its polarizability, might also exhibit complex electrostatic features. The hydrogen atoms of the amino group would show positive potential, making them potential hydrogen bond donors.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides a powerful means to predict and interpret spectroscopic data. By calculating these parameters theoretically, they can be compared with experimental spectra to confirm the structure of a compound and to understand the relationship between its structure and its spectroscopic signatures. nih.govacs.org

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov These calculations can help in the assignment of complex NMR spectra and in understanding the effects of substituents on the chemical shifts. For this compound, theoretical calculations would predict the chemical shifts for the methyl protons and carbons, the pyrazole ring protons and carbons, and the amino group protons. The presence of the iodine atom is expected to have a significant effect on the chemical shift of the adjacent C4 carbon. mdpi.com

Similarly, theoretical calculations of infrared (IR) frequencies and intensities can aid in the interpretation of experimental IR spectra. github.iojocpr.com By calculating the vibrational modes of the molecule, specific absorption bands can be assigned to the stretching and bending vibrations of different functional groups, such as the N-H and C-H stretches of the amino and methyl groups, and the various vibrations of the pyrazole ring. nih.govresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Exemplary Data)

| Spectrum | Predicted Peak/Shift | Assignment |

| ¹H NMR (ppm) | 2.3 - 2.5 | CH₃ (at C5) |

| 3.5 - 3.7 | CH₃ (at N1) | |

| 4.5 - 5.0 | NH₂ | |

| ¹³C NMR (ppm) | 10 - 15 | CH₃ (at C5) |

| 35 - 40 | CH₃ (at N1) | |

| 70 - 75 | C4-I | |

| 145 - 150 | C3-NH₂ | |

| 155 - 160 | C5-CH₃ | |

| IR (cm⁻¹) | 3300 - 3500 | N-H stretching |

| 2900 - 3000 | C-H stretching | |

| 1550 - 1650 | C=N stretching |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual values would be derived from specific calculations.

Theoretical Studies on Reaction Mechanisms and Transition States of Synthetic Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. acs.org By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathway can be determined. researchgate.net

For the synthesis of this compound, theoretical studies could elucidate the mechanism of key steps, such as the cyclization reaction to form the pyrazole ring and the subsequent iodination. organic-chemistry.orgyoutube.com For instance, the reaction of a substituted hydrazine (B178648) with a β-dicarbonyl compound is a common route to pyrazoles. nih.gov Computational modeling could explore the regioselectivity of this reaction and the factors that control it. The mechanism of iodination, whether it proceeds via an electrophilic substitution or another pathway, could also be investigated. nih.gov

Understanding the transition state structures provides crucial information about the activation energy of a reaction and the factors that influence its rate. Theoretical calculations can pinpoint the geometry of the transition state and its energetic barrier, offering insights into how to optimize reaction conditions for higher yields and selectivity.

In silico Exploration of Novel Derivatization Pathways and Reactivity Profiles

Beyond studying the properties of the parent molecule, computational methods can be used to explore the potential for creating new derivatives of this compound and to predict their reactivity. nih.govrsc.orgnih.gov This in silico approach allows for the rapid screening of a large number of potential reactions and products without the need for extensive experimental work.

By computationally modeling the reaction of this compound with various reagents, new derivatization pathways can be explored. For example, the reactivity of the amino group towards acylation, alkylation, or diazotization could be investigated. Similarly, the potential for cross-coupling reactions at the C-I bond, a common transformation for aryl iodides, could be assessed theoretically.

Furthermore, the reactivity profiles of these hypothetical derivatives can be predicted. By calculating their electronic properties, such as HOMO-LUMO gaps and MEP maps, their potential as, for example, new ligands for metal complexes, building blocks for larger molecules, or biologically active compounds can be evaluated. This in silico exploration can guide synthetic chemists in the design of new molecules with desired properties, accelerating the discovery process.

Role of 4 Iodo 1,5 Dimethyl 1h Pyrazol 3 Amine As a Versatile Chemical Building Block

Synthesis of Complex Heterocyclic Architectures

The unique arrangement of functional groups in 4-Iodo-1,5-dimethyl-1H-pyrazol-3-amine makes it an excellent precursor for the synthesis of diverse and complex heterocyclic systems. The presence of a nucleophilic amino group and a readily transformable iodo group on the same pyrazole (B372694) scaffold allows for a variety of cyclization and annulation strategies.

The amino group at the C3 position can react with various bifunctional electrophiles to construct fused heterocyclic rings. For instance, condensation reactions with β-dicarbonyl compounds, β-ketonitriles, or enaminones can lead to the formation of pyrazolo[1,5-a]pyrimidines, which are a class of compounds with significant biological activities. mdpi.commdpi.com The general reaction scheme involves the initial reaction of the exocyclic amino group followed by cyclization involving one of the ring nitrogen atoms.

Furthermore, the iodo group at the C4 position can be exploited in intramolecular cyclization reactions. For example, after attaching a suitable side chain to the amino group, an intramolecular Heck or Sonogashira reaction can be employed to form a new ring fused to the pyrazole core. This strategy provides access to novel polycyclic aromatic systems containing the pyrazole motif.

Table 1: Examples of Heterocyclic Systems Derived from Aminopyrazole Precursors

| Precursor | Reagent | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| 5-Aminopyrazole | 1,3-Diketone | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |

| 5-Aminopyrazole | β-Ketonitrile | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |

| 3-Aminopyrazole (B16455) | Malononitrile Dimer | Pyrazolo[3,4-b]pyridine | Cyclocondensation |

Applications in the Development of Advanced Organic Synthesis Methodologies

This compound is a valuable substrate for the development and optimization of new synthetic methodologies, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond at the C4 position is significantly more reactive than carbon-bromine or carbon-chlorine bonds, making it an ideal electrophilic partner in a wide range of coupling processes.

This compound has been instrumental in exploring the scope and limitations of various cross-coupling reactions on the pyrazole scaffold. For instance, it can be readily employed in:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl substituents at the C4 position. nih.govresearchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are themselves versatile functional groups for further transformations. nih.govresearchgate.net

Heck Coupling: Reaction with alkenes to form substituted olefins at the C4 position.

Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based substituents.

Ullmann Coupling: Copper-catalyzed reactions to form C-O, C-S, and C-N bonds. nih.gov

The presence of the amino group can also influence the outcome of these reactions, either through its electronic effects or by acting as a directing group. The development of selective and high-yielding coupling methods for substrates like this compound is crucial for expanding the toolbox of synthetic chemists.

Table 2: Cross-Coupling Reactions Utilizing 4-Iodopyrazole (B32481) Scaffolds

| Reaction | Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Boronic Acid/Ester | C-C |

| Sonogashira | Palladium/Copper | Terminal Alkyne | C-C (sp) |

| Heck | Palladium | Alkene | C-C (sp2) |

| Buchwald-Hartwig | Palladium | Amine | C-N |

Precursor in the Rational Design of Functional Molecules

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. nih.govnih.gov this compound serves as an excellent starting point for the rational design of novel functional molecules, including pharmaceuticals, agrochemicals, and materials.

The synthetic versatility of this building block allows for systematic structural modifications to explore structure-activity relationships (SAR). The iodo group can be replaced with a wide variety of substituents through cross-coupling reactions, allowing for the fine-tuning of steric and electronic properties to optimize binding to a biological target. The amino group can be acylated, alkylated, or used as a handle to attach other molecular fragments.

For example, this scaffold can be used to synthesize analogs of known kinase inhibitors, many of which feature a substituted pyrazole core. nih.gov By strategically modifying the substituents at the C3, C4, and N1 positions, libraries of compounds can be generated and screened for desired biological activity. The compound 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a key intermediate in the synthesis of Crizotinib, an inhibitor of ALK and ROS1 kinases, highlighting the importance of 4-iodopyrazoles in drug development. researchgate.net

Future Research Directions and Unexplored Reactivity in Pyrazole Chemistry

While this compound is already a valuable tool, there are still many avenues for future research and exploration of its reactivity.

C-H Activation: Direct functionalization of the C-H bonds on the pyrazole ring or the methyl groups, in the presence of the iodo and amino functionalities, could provide more efficient routes to novel derivatives.

Photoredox Catalysis: The use of visible light-mediated reactions to activate the C-I bond could lead to new and milder methods for functionalization, potentially offering different selectivity compared to traditional transition metal catalysis.

Multicomponent Reactions: Designing one-pot reactions that utilize both the amino and iodo groups to rapidly build molecular complexity would be a highly efficient strategy for generating diverse compound libraries.

Synthesis of Novel Materials: The rigid, planar structure of the pyrazole ring, combined with the ability to introduce a wide range of functional groups, makes this scaffold a candidate for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Exploration of Diazotization Chemistry: The amino group at C3 can be converted to a diazonium salt, which could then be transformed into a wide variety of other functional groups, further expanding the synthetic utility of this building block.

The continued investigation into the reactivity of this compound and related compounds will undoubtedly lead to the discovery of new synthetic methods and the creation of novel molecules with important applications in science and technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.